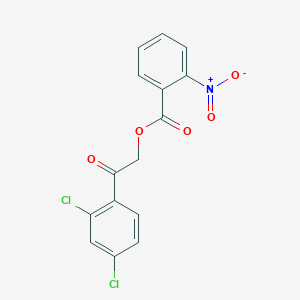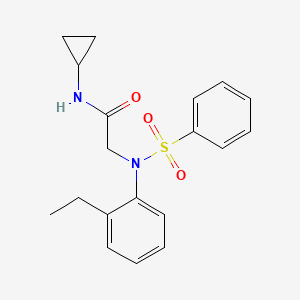![molecular formula C16H14BrFO3 B3678523 2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3678523.png)
2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Übersicht
Beschreibung
2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied.
Wirkmechanismus
The mechanism of action of 2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to various biological effects. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases, which play a role in regulating gene expression. This inhibition can lead to changes in gene expression and cellular processes, ultimately affecting physiological and biochemical functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that it can reduce tumor growth in animal models of cancer and improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various fields of research. However, one limitation is its potential toxicity, which requires careful handling and disposal. Another limitation is the limited understanding of its mechanism of action, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Another direction is to explore its potential use in the development of organic electronic devices. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, the synthesis method can be optimized further to improve yield and reduce toxicity.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. In materials science, it has been studied for its potential use in the development of organic electronic devices. In organic synthesis, it has been used as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
2-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c1-2-20-15-7-12(9-19)13(17)8-16(15)21-10-11-5-3-4-6-14(11)18/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUQMZDFNHPQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678446.png)
![N-[3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3678464.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3678471.png)

![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane](/img/structure/B3678480.png)
![5-bromo-2-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678485.png)



![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678525.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678528.png)

![N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3678549.png)